N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide
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Overview
Description
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound with a unique structure that includes benzylamino, phenylprop-1-en-2-yl, and butoxybenzamide groups
Preparation Methods
The synthesis of N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, followed by reduction to yield the benzylamino group. The phenylprop-1-en-2-yl moiety can be introduced through a Wittig reaction or a similar olefination process. The final step involves the coupling of the intermediate with 4-butoxybenzoyl chloride under basic conditions to form the desired product .
Chemical Reactions Analysis
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or butoxybenzamide groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the phenylprop-1-en-2-yl and butoxybenzamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide can be compared with similar compounds such as:
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-bromobenzamide: This compound has a bromine atom instead of a butoxy group, which can significantly alter its reactivity and biological activity.
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide: The presence of a methoxy group instead of a butoxy group can affect the compound’s solubility and interaction with molecular targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-2-3-18-32-24-16-14-23(15-17-24)26(30)29-25(19-21-10-6-4-7-11-21)27(31)28-20-22-12-8-5-9-13-22/h4-17,19H,2-3,18,20H2,1H3,(H,28,31)(H,29,30)/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQXBBTVPQKLTH-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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